

Neticonazole Solubility Profile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: NETICONAZOLE

CAS No.: 111788-99-9

Cat. No.: B1141628

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of **neticonazole**, an imidazole antifungal agent.^{[1][2]} Understanding the solubility of an active pharmaceutical ingredient (API) like **neticonazole** is a cornerstone of successful drug development, influencing everything from formulation strategies to bioavailability. This document delves into the solubility of **neticonazole** in various organic solvents and water, presents established methodologies for solubility determination, and discusses the underlying scientific principles.

The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property of any API. For orally administered drugs, adequate aqueous solubility is often a prerequisite for absorption and, consequently, therapeutic efficacy. Poorly soluble compounds can lead to low and variable bioavailability, posing significant challenges for formulation scientists.

Neticonazole, as an imidazole antifungal, is employed for treating fungal skin infections.^[1] Its effectiveness is intrinsically linked to its ability to penetrate the target tissues, a process heavily influenced by its solubility in both physiological fluids and formulation excipients. A thorough understanding of its solubility profile allows researchers to:

- **Optimize Drug Delivery:** Select appropriate solvent systems for liquid formulations or identify suitable strategies for enhancing the dissolution rate of solid dosage forms.
- **Ensure Bioequivalence:** For generic drug development, matching the dissolution profile of the innovator product is crucial.
- **Control Crystallization Processes:** In API manufacturing, knowledge of solubility in different solvents is essential for developing efficient crystallization and purification methods.^[3]

Quantitative Solubility Data of Neticonazole

The following table summarizes the available quantitative solubility data for **neticonazole** in various solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of excipients.

Solvent System	Solubility	Conditions/Notes
Water	≥ 100 mg/mL (295.07 mM)	Saturation unknown.[4]
60 mg/mL	No specific conditions mentioned.[5]	
Dimethyl Sulfoxide (DMSO)	250 mg/mL (737.68 mM)	Ultrasonic assistance needed; hygroscopic nature of DMSO can affect solubility.[4]
60 mg/mL (198.39 mM)	Fresh, anhydrous DMSO recommended.[5]	
55 mg/mL (162.29 mM)	Sonication is recommended.[1]	
Ethanol	60 mg/mL	No specific conditions mentioned.[5]
Phosphate Buffered Saline (PBS)	100 mg/mL (295.07 mM)	Ultrasonic assistance needed. [4]
Formulation Vehicle 1	≥ 6.25 mg/mL (18.44 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Clear solution, saturation unknown.[4]
Formulation Vehicle 2	≥ 6.25 mg/mL (18.44 mM)	10% DMSO, 90% (20% SBE-β-CD in Saline). Clear solution, saturation unknown.[4]
Formulation Vehicle 3	≥ 6.25 mg/mL (18.44 mM)	10% DMSO, 90% Corn Oil. Clear solution, saturation unknown.[4]
In vivo Formulation	5 mg/mL (14.75 mM)	10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication recommended.[1]

Note: The significant variation in reported DMSO solubility values highlights the importance of standardized protocols and reporting of detailed experimental conditions.

Understanding the "Why": Solvent-Solute Interactions

The observed solubility of **neticonazole** in different solvents is a direct consequence of the intermolecular forces between the **neticonazole** molecules (solute-solute interactions) and the interactions between **neticonazole** and the solvent molecules (solute-solvent interactions). For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Neticonazole, with its imidazole ring and other polar functional groups, can participate in various intermolecular interactions, including:

- **Hydrogen Bonding:** The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors.
- **Dipole-Dipole Interactions:** The polar nature of the molecule leads to these interactions.
- **Van der Waals Forces:** Present in all molecules.

The high solubility in polar aprotic solvents like DMSO can be attributed to strong dipole-dipole interactions. Its solubility in protic solvents like ethanol and water is facilitated by hydrogen bonding. The use of co-solvents and excipients like PEG300, Tween-80, and cyclodextrins (SBE- β -CD) in formulation vehicles is a common strategy to enhance the aqueous solubility of poorly soluble drugs by creating a more favorable environment for the drug molecules.[\[4\]](#)[\[6\]](#)

Standardized Protocol for Determining Equilibrium Solubility

To ensure reproducibility and accuracy, a standardized protocol for determining the equilibrium solubility of **neticonazole** is essential. The shake-flask method is a widely accepted and reliable technique for this purpose.[\[7\]](#)[\[8\]](#)

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of **neticonazole** in a given solvent at a specified temperature.

Materials:

- **Neticonazole** powder (of known purity)
- Selected solvent (e.g., water, ethanol, DMSO)
- Volumetric flasks
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

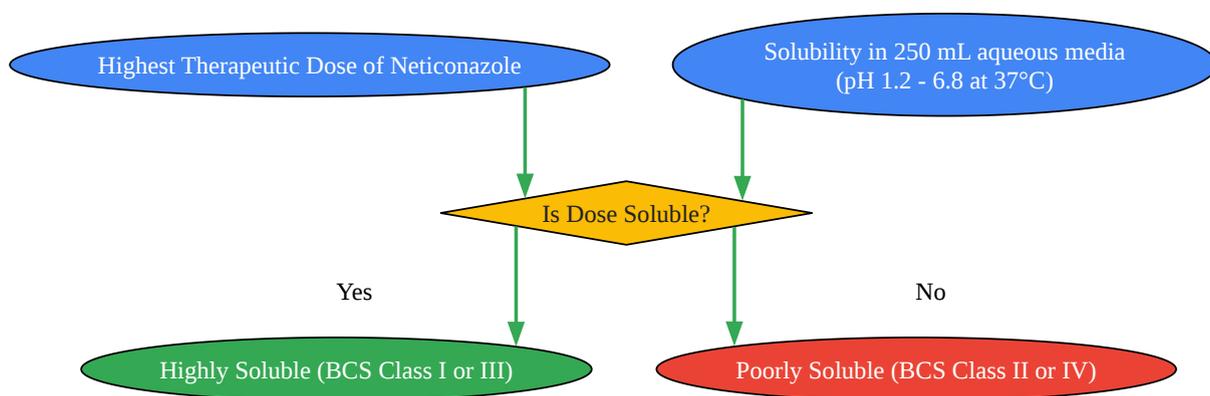
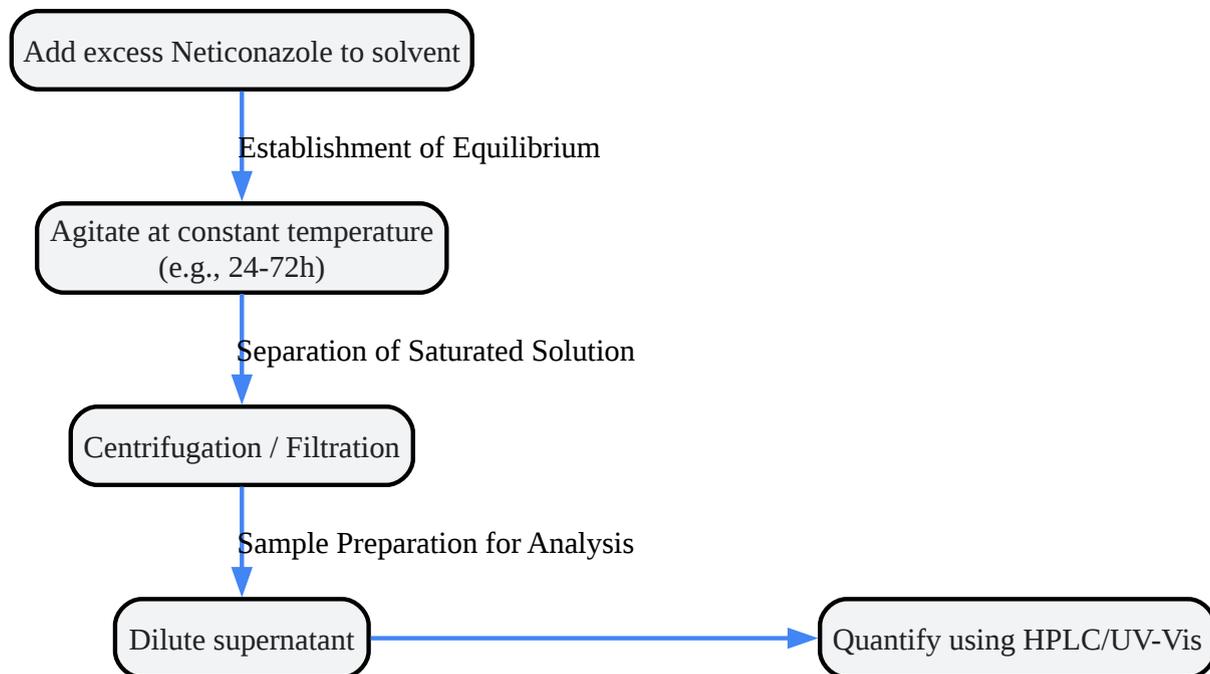
- Preparation of Supersaturated Solutions: Add an excess amount of **neticonazole** powder to a known volume of the solvent in a sealed flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached.^{[7][8]}
- Equilibration: Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours). The time required to reach equilibrium should be established in preliminary studies by sampling at different time points until the concentration of the dissolved drug remains constant.^{[8][9]}
- Phase Separation: After equilibration, remove the flasks from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the samples or filter them using a syringe filter.^{[8][9]} Care must be taken to avoid any loss of solute due to adsorption onto the filter material.

- **Quantification:** Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of **neticonazole** in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- **Calculation:** Calculate the solubility of **neticonazole** in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Self-Validation and Trustworthiness:

- **Purity of Materials:** The purity of both the **neticonazole** and the solvent must be confirmed to avoid erroneous results.[7]
- **Temperature Control:** Maintain a constant and accurately controlled temperature throughout the experiment, as solubility is temperature-dependent.[7]
- **Confirmation of Equilibrium:** Ensure that equilibrium has been reached by analyzing samples at multiple time points.[8][9]
- **Reliable Analytical Method:** The analytical method used for quantification must be validated for linearity, accuracy, and precision.[7]

Visualization of the Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Decision tree for BCS high solubility classification.

Conclusion

The solubility of **neticonazole** is a multifaceted property that is highly dependent on the solvent system and experimental conditions. While it exhibits good solubility in some organic solvents like DMSO and ethanol, its aqueous solubility may require enhancement for optimal drug delivery, a common characteristic for many imidazole-based antifungal agents. [6] The use of standardized protocols, such as the shake-flask method, is imperative for generating reliable and reproducible solubility data. This data is not only fundamental for formulation development but also a key component of the regulatory dossier, particularly for BCS classification and potential biowaiver applications.

References

- A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes | Molecular Pharmaceutics - ACS Publications. (2010, July 19). ACS Publications. Retrieved February 5, 2024, from [\[Link\]](#)
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (2006). Lund University. Retrieved February 5, 2024, from [\[Link\]](#)
- Drug Solubility: Importance and Enhancement Techniques - PMC. (2012, July-September). National Center for Biotechnology Information. Retrieved February 5, 2024, from [\[Link\]](#)
- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 - European Medicines Agency (EMA). (2020, February 10). European Medicines Agency. Retrieved February 5, 2024, from [\[Link\]](#)
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (2012). ResearchGate. Retrieved February 5, 2024, from [\[Link\]](#)
- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC. (2021, March 10). National Center for Biotechnology Information. Retrieved February 5, 2024, from [\[Link\]](#)
- Aqueous solvent system for the solubilization of azole compounds - PubMed. (2009, February 15). National Center for Biotechnology Information. Retrieved February 5, 2024, from [\[Link\]](#)

- Annex 4 - World Health Organization (WHO). (2019). World Health Organization. Retrieved February 5, 2024, from [\[Link\]](#)
- **Neticonazole** Hydrochloride | C₁₇H₂₃ClN₂O₂ | CID 5282432 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2024, from [\[Link\]](#)
- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019, November 20). International Council for Harmonisation. Retrieved February 5, 2024, from [\[Link\]](#)
- **Neticonazole** - CAS Common Chemistry. (n.d.). CAS. Retrieved February 5, 2024, from [\[Link\]](#)
- ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment - Admescope. (2025, May 12). Admescope. Retrieved February 5, 2024, from [\[Link\]](#)
- Pharmaceutical co-crystals of posaconazole for improvement of physicochemical properties. (2018). Journal of Applied Pharmaceutical Science. Retrieved February 5, 2024, from [\[Link\]](#)
- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model - Physical Chemistry Research. (2023, November 19). Physical Chemistry Research. Retrieved February 5, 2024, from [\[Link\]](#)
- Characterization and evaluation of miconazole salts and cocrystals for improved physicochemical properties - PubMed. (2011, December 15). National Center for Biotechnology Information. Retrieved February 5, 2024, from [\[Link\]](#)
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed. (2023, January 13). National Center for Biotechnology Information. Retrieved February 5, 2024, from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Neticonazole Hydrochloride | Antifungal | TargetMol \[targetmol.com\]](#)
- [2. Neticonazole Hydrochloride | C17H23ClN2OS | CID 5282432 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. physchemres.org \[physchemres.org\]](#)
- [4. medchemexpress.com \[medchemexpress.com\]](#)
- [5. selleckchem.com \[selleckchem.com\]](#)
- [6. Aqueous solvent system for the solubilization of azole compounds - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. lup.lub.lu.se \[lup.lub.lu.se\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. who.int \[who.int\]](#)
- To cite this document: BenchChem. [Neticonazole Solubility Profile: A Technical Guide for Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1141628#neticonazole-solubility-data-in-organic-solvents-vs-water\]](https://www.benchchem.com/product/b1141628#neticonazole-solubility-data-in-organic-solvents-vs-water)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com